3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties . The unique structure of thienopyrimidines, which combines a thiophene ring with a pyrimidine ring, contributes to their biological activity and makes them a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, typically involves tandem cyclization reactions or one-pot multi-component reactions. These methods are often combined with microwave-assisted reactions or novel catalysts to enhance yield, reduce reaction time, and lower costs . For instance, a common synthetic route involves the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated thienopyrimidines .
Scientific Research Applications
3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is particularly effective in cancer therapy, where rapid cell division is a hallmark of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern on the thiophene and pyrimidine rings.
Heterocyclic fused pyrimidines: These compounds include additional fused rings, which can alter their biological activity and pharmacokinetic properties.
Uniqueness
3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity to molecular targets like tubulin. This specificity contributes to its potent anticancer activity and distinguishes it from other thienopyrimidine derivatives .
Properties
IUPAC Name |
3-[(3-ethoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-11-5-3-4-10(8-11)9-17-14(18)13-12(6-7-21-13)16-15(17)19/h3-8H,2,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYXVQOETZVISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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